Propanil-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

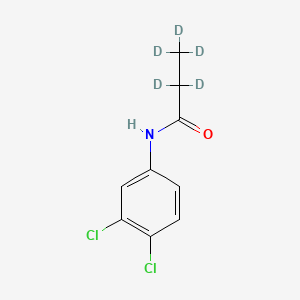

Propanil-d5: is a deuterium-labeled analog of Propanil, a widely used contact herbicide primarily employed in rice production. The compound is chemically known as 3’,4’-dichloropropionanilide-d5. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.

Aplicaciones Científicas De Investigación

Chemistry: Propanil-d5 is used as a tracer in chemical studies to understand reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in various chemical processes.

Biology: In biological research, this compound is employed to study the metabolic fate of herbicides in plants and animals. It helps in identifying metabolic intermediates and end products.

Medicine: Although not directly used as a therapeutic agent, this compound serves as a valuable tool in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of related compounds.

Industry: In the agricultural industry, this compound is used to study the environmental impact and degradation pathways of herbicides. It aids in developing safer and more effective herbicidal formulations.

Mecanismo De Acción

Target of Action

Propanil-d5, a deuterium labeled variant of Propanil , primarily targets the photosynthesis process in plants . The compound inhibits photosynthesis and CO2 fixation, which are vital for the growth and development of plants .

Mode of Action

The mode of action of this compound involves the inhibition of photosynthesis and CO2 fixation . Photosynthesis occurs in two stages. In the first stage, photosynthetic reactions capture sunlight energy and yield molecules with high energy content. In the second stage, these molecules react to capture CO2, yielding carbohydrate precursors . This compound inhibits the electron transport chain reaction in the first stage and its conversion of CO2 to carbohydrate precursors in the second stage . This inhibition disrupts the photosynthesis process, thereby inhibiting the further development of the plant .

Biochemical Pathways

The degradation pathway of this compound involves its transformation to 3,4-dichloroaniline before being completely degraded . This transformation is facilitated by the enzyme aryl acylamidase (AAA), which is present in high levels in certain plants like rice . The AAA enzyme rapidly metabolizes this compound to relatively non-toxic 3,4-dichloroaniline .

Pharmacokinetics

It is known that propanil, the parent compound of this compound, is moderately soluble in water . This suggests that this compound may have similar solubility characteristics, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth and development . By inhibiting photosynthesis and CO2 fixation, this compound disrupts the energy production process in plants, leading to their eventual death .

Análisis Bioquímico

Biochemical Properties

Propanil-d5, like its parent compound Propanil, interacts with various enzymes and proteins within biochemical reactions . The degradation pathway of Propanil involves the transformation of Propanil to 3,4-dichloroaniline before being completely degraded via the ortho-cleavage pathway . This suggests that this compound may interact with enzymes involved in this pathway.

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Propanil. Propanil has been shown to have significant effects on cells, particularly in cases of acute poisoning . It can cause cyanosis, sedation, hypotension, and severe lactic acidosis, which are consistent with methaemoglobinaemia . These effects are likely due to the interaction of this compound with cellular processes and signaling pathways.

Molecular Mechanism

It is known that Propanil and its derivatives inhibit the photosynthesis process of broadleaf weeds leading to leaf chlorosis and subsequently necrosis . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Propanil have shown that its elimination half-life is approximately 3.2 hours This suggests that this compound may have similar stability and degradation patterns

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been specifically studied. Research on Propanil has shown that it has moderate acute toxicity, with an oral LD50 of over 2500 mg/kg of body weight in rats . This suggests that the effects of this compound may vary with different dosages in animal models, and there may be threshold effects or toxic effects at high doses.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Propanil. Propanil is transformed to 3,4-dichloroaniline before being completely degraded via the ortho-cleavage pathway . This suggests that this compound may interact with the same enzymes or cofactors involved in this pathway.

Transport and Distribution

Propanil has been shown to have a potential for long-range transport through the atmosphere . This suggests that this compound may be transported and distributed in a similar manner, potentially interacting with transporters or binding proteins and affecting its localization or accumulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propanil-d5 is synthesized by introducing deuterium atoms into the molecular structure of Propanil. The synthesis typically involves the deuteration of 3’,4’-dichloropropionanilide using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production facilities are equipped with advanced technologies to handle deuterated compounds safely and efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Propanil-d5 can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but may include the use of catalysts and specific solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

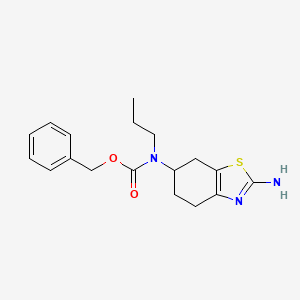

Comparación Con Compuestos Similares

Propanil: The non-deuterated form of Propanil-d5, widely used as a herbicide.

3,4-Dichloroaniline: A metabolite of Propanil, also used in various chemical studies.

Deuterated Herbicides: Other herbicides labeled with deuterium for research purposes.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in metabolic and environmental studies. This makes this compound a valuable tool in scientific research, offering insights that are not easily obtainable with non-deuterated compounds.

Propiedades

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULEKSKNZEWOE-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)

![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)

![N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)](/img/structure/B590409.png)

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)